molecular formula C23H26N4O4 B2407361 ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate CAS No. 921575-93-1

ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate

Cat. No.: B2407361
CAS No.: 921575-93-1
M. Wt: 422.485
InChI Key: FLPOWFQMLVPQDX-UHFFFAOYSA-N
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Description

Ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with ethyl (position 5), phenyl (position 2), and a piperidine-4-carboxylate ethyl ester (position 7).

Properties

IUPAC Name

ethyl 1-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-3-25-14-18(21(28)26-12-10-16(11-13-26)23(30)31-4-2)20-19(15-25)22(29)27(24-20)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPOWFQMLVPQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of ethyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the antiproliferative properties of pyrazolo[4,3-c]pyridine derivatives. Specifically, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Many derivatives induce programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • Inhibition of Protein Kinases : These compounds often act as kinase inhibitors, blocking critical signaling pathways that promote cell proliferation and survival .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA2058 Melanoma10.5Apoptosis
Compound BDU145 Prostate8.0Kinase Inhibition
Compound CPC3 Prostate12.0Cell Cycle Arrest

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound binds to the active sites of various kinases, preventing phosphorylation processes that are essential for tumor growth and survival.
  • Cell Cycle Modulation : Research indicates that certain derivatives can cause cell cycle arrest at specific phases (e.g., S phase), leading to reduced proliferation rates in cancer cells .

Other Biological Activities

Beyond anticancer properties, pyrazolo[4,3-c]pyridines exhibit a range of other biological activities:

  • Antibacterial : Some derivatives show promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : The compounds have been noted for their potential to reduce inflammation in various models.
  • Neuroprotective Effects : Certain studies suggest that these compounds may provide neuroprotective benefits through modulation of neuroinflammatory pathways .

Case Studies

Several case studies illustrate the efficacy of pyrazolo[4,3-c]pyridines in clinical settings:

  • Study on Melanoma Cells : A study demonstrated that a derivative significantly inhibited the growth of melanoma cells with an IC50 value of 10 µM. Flow cytometric analysis confirmed that treated cells underwent apoptosis.
  • Prostate Cancer Research : Another investigation revealed that specific derivatives effectively reduced cell viability in DU145 prostate cancer cells by inducing G1 phase arrest.

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate induced apoptosis in MCF-7 breast cancer cells, with a notable increase in apoptotic markers compared to untreated controls .

Case Study: MCF-7 Cells

  • Objective : To evaluate the anticancer activity of the compound.
  • Method : MTT assay to assess cell viability.
  • Results : The compound showed a 58.29-fold increase in apoptosis compared to controls .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to inhibit oxidative stress-induced neuronal apoptosis. In vitro studies indicated that the compound protects neuronal cells from glutamate-induced toxicity by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Macrophage Model

  • Objective : To assess anti-inflammatory effects.
  • Method : ELISA to measure cytokine levels.
  • Results : Significant reduction in TNF-alpha and IL-6 production was observed .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed favorable interactions with key proteins involved in cancer progression and inflammation pathways.

Key Findings from Docking Studies

Target ProteinBinding Affinity (kcal/mol)Remarks
EGFR-9.45Strong interaction noted
PI3K-8.76Potential for anticancer therapy
COX-7.92Implication in anti-inflammatory action

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

The target compound shares structural homology with derivatives listed in , which feature the same pyrazolo[4,3-c]pyridine backbone but differ in substituents:

  • Position 5 : Ethyl (target compound) vs. propyl (923233-41-4) or benzyl (923226-49-7).
  • Position 7 : Piperidine-4-carboxylate ethyl ester (target) vs. carboxamide derivatives (e.g., 923682-25-1 has a 4-ethoxyphenyl carboxamide).
Table 1: Substituent and Functional Group Comparison
Compound ID R1 (Position 5) R2 (Position 7) Functional Group Molecular Weight (approx.)
Target compound Ethyl Piperidine-4-carboxylate ethyl ester Ester ~453.5 g/mol
923682-25-1 Ethyl 4-ethoxyphenyl carboxamide Amide ~433.5 g/mol
923233-41-4 Propyl 2-methoxyethyl carboxamide Amide ~403.5 g/mol

Physicochemical Implications

  • Hydrogen Bonding : Carboxamides (e.g., 923682-25-1) can form stronger hydrogen bonds than esters, affecting crystal packing (as per Etter’s hydrogen-bonding analysis in ) and target binding in biological systems.
  • Conformational Flexibility : The piperidine ring in the target compound may adopt chair or boat conformations, influencing steric interactions. In contrast, smaller substituents (e.g., methoxyethyl in 923233-41-4) reduce steric bulk .

Crystallography and Ring Puckering

  • Structural Analysis : Tools like SHELX () are critical for resolving bond lengths, angles, and torsional parameters. For example, the pyrazolo-pyridine core’s planarity or puckering (quantified via Cremer-Pople coordinates, ) could influence reactivity and intermolecular interactions.
  • Hydrogen-Bonding Networks : highlights the role of hydrogen bonds in crystal packing. The target compound’s ester group may form weaker C=O···H bonds compared to amides, leading to distinct crystal morphologies.

Pharmacological and Metabolic Outlook

  • Prodrug Potential: The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, enhancing bioavailability. In contrast, amide derivatives (e.g., 923682-25-1) are more metabolically stable .
  • Target Selectivity : Substituent variations at position 5 (ethyl vs. propyl/benzyl) could modulate interactions with enzymes or receptors, though specific data are unavailable.

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